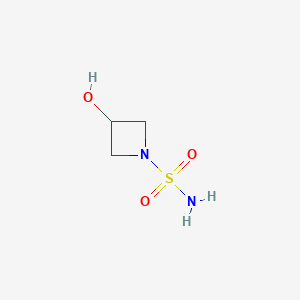

3-methyl-2-nitrobenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-2-nitrobenzene-1-sulfonyl chloride (3M2NBSC) is a widely used organic compound in the field of organic synthesis. It is a versatile reagent that is used as a starting material for a variety of reactions and is also used to create new molecules. 3M2NBSC is a highly reactive compound and is used in a variety of laboratory experiments.

Mecanismo De Acción

3-methyl-2-nitrobenzene-1-sulfonyl chloride is a highly reactive compound and is used in a variety of laboratory experiments. The compound reacts with various organic compounds to form new molecules. The reaction mechanism of 3-methyl-2-nitrobenzene-1-sulfonyl chloride is based on the formation of a sulfonate ester. The reaction involves the formation of a covalent bond between the sulfonate group and the organic compound.

Biochemical and Physiological Effects

3-methyl-2-nitrobenzene-1-sulfonyl chloride is a highly reactive compound and can have both biochemical and physiological effects. It has been found to be toxic to humans and animals when ingested, inhaled, or absorbed through the skin. It has been linked to the disruption of the endocrine system, reproductive system, and immune system. In addition, 3-methyl-2-nitrobenzene-1-sulfonyl chloride has been found to be a possible carcinogen.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-methyl-2-nitrobenzene-1-sulfonyl chloride has a number of advantages and limitations for laboratory experiments. It is a highly reactive compound and can be used in a variety of laboratory experiments. It is also relatively inexpensive and can be stored for long periods of time. However, 3-methyl-2-nitrobenzene-1-sulfonyl chloride is toxic and can cause health risks if it is not handled properly. In addition, the reaction of 3-methyl-2-nitrobenzene-1-sulfonyl chloride with other compounds can be unpredictable and can lead to unexpected results.

Direcciones Futuras

There are a number of potential future directions for 3-methyl-2-nitrobenzene-1-sulfonyl chloride. One potential direction is the development of new synthetic methods for the production of 3-methyl-2-nitrobenzene-1-sulfonyl chloride. Additionally, further research into the biochemical and physiological effects of 3-methyl-2-nitrobenzene-1-sulfonyl chloride is needed to better understand its toxicity. Another potential direction is the development of safer methods of handling 3-methyl-2-nitrobenzene-1-sulfonyl chloride in the laboratory. Finally, further research into the potential applications of 3-methyl-2-nitrobenzene-1-sulfonyl chloride in the pharmaceutical and agrochemical industries is needed.

Métodos De Síntesis

3-methyl-2-nitrobenzene-1-sulfonyl chloride is synthesized through a two-step process. The first step involves the reaction of 3-methyl-2-nitrobenzene-1-sulfonyl chloride with sodium hydroxide in an aqueous solution. This reaction produces 3-methyl-2-nitrobenzene-1-sulfonate. The second step involves the reaction of 3-methyl-2-nitrobenzene-1-sulfonate with anhydrous hydrochloric acid. This reaction produces 3-methyl-2-nitrobenzene-1-sulfonyl chloride.

Aplicaciones Científicas De Investigación

3-methyl-2-nitrobenzene-1-sulfonyl chloride is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including drugs, pharmaceuticals, and agrochemicals. It is also used in the synthesis of monomers, polymers, and other materials. In addition, 3-methyl-2-nitrobenzene-1-sulfonyl chloride is used in the synthesis of dyes and pigments and in the production of catalysts.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-2-nitrobenzene-1-sulfonyl chloride involves the nitration of 3-methyl-2-nitrobenzoic acid followed by the conversion of the resulting nitro compound to the sulfonyl chloride derivative.", "Starting Materials": [ "3-methyl-2-nitrobenzoic acid", "Sulfuric acid", "Sodium nitrate", "Concentrated nitric acid", "Thionyl chloride", "Chlorine gas" ], "Reaction": [ "Step 1: Nitration of 3-methyl-2-nitrobenzoic acid", "3-methyl-2-nitrobenzoic acid is dissolved in concentrated sulfuric acid and cooled to 0-5°C. Sodium nitrate is added slowly with stirring, followed by the addition of concentrated nitric acid dropwise. The reaction mixture is stirred for 1-2 hours at 0-5°C and then poured into ice-cold water. The resulting yellow precipitate is filtered and washed with water to obtain 3-methyl-2-nitrobenzoic acid.", "Step 2: Conversion of nitro compound to sulfonyl chloride derivative", "3-methyl-2-nitrobenzoic acid is dissolved in thionyl chloride and heated to reflux for 2-3 hours. The excess thionyl chloride is removed under reduced pressure and the resulting yellow solid is dissolved in dry chloroform. Chlorine gas is bubbled through the solution at 0-5°C for 1-2 hours. The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure to obtain 3-methyl-2-nitrobenzene-1-sulfonyl chloride as a yellow solid." ] } | |

Número CAS |

60310-10-3 |

Nombre del producto |

3-methyl-2-nitrobenzene-1-sulfonyl chloride |

Fórmula molecular |

C7H6ClNO4S |

Peso molecular |

235.6 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.